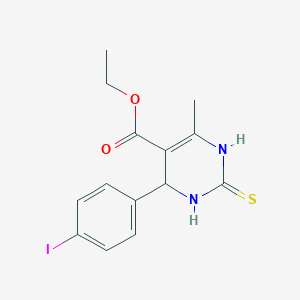
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C16H11N3O6 and its molecular weight is 341.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide is 341.06478508 g/mol and the complexity rating of the compound is 565. The solubility of this chemical has been described as >51.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis Approaches
Researchers have developed environmentally friendly synthesis methods for compounds similar to 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide, highlighting their potential as analgesic and antipyretic agents. These methods involve green chemistry principles, aiming for reduced environmental impact and improved safety profiles (Reddy et al., 2014).
Antimalarial Activity
The compound has also been investigated within the framework of antimalarial activity studies. This research focuses on understanding how modifications to the chemical structure can influence antimalarial potency, offering insights into the design of new therapeutic agents (Werbel et al., 1986).
Nonlinear Optical Materials
Another area of application is in the development of organic non-linear optical materials. The structural and electronic properties of compounds like 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide are analyzed for their potential in optical applications, emphasizing the importance of understanding the molecular basis of non-linear optical behavior (Mahalakshmi et al., 2002).
Chemoselective Synthesis
Research into the chemoselective synthesis of related compounds, such as N-(2-hydroxyphenyl)acetamide, showcases innovative approaches to synthesizing intermediates for antimalarial drugs. These studies explore the efficiency and selectivity of enzymatic catalysis, highlighting the potential for more targeted and sustainable synthetic routes (Magadum & Yadav, 2018).
Synthesis and Anticancer Activity
The synthesis of novel derivatives and their evaluation for cytotoxic activity against cancer cell lines is another critical area of research. This work contributes to the development of new anticancer agents by exploring the structure-activity relationships and identifying promising candidates for further study (Modi et al., 2011).
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(2-hydroxy-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-13-6-5-9(19(24)25)7-12(13)17-14(21)8-18-15(22)10-3-1-2-4-11(10)16(18)23/h1-7,20H,8H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWHOGVNPRJVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide](/img/structure/B4050430.png)
![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4050435.png)
![5-[4-(ethylthio)phenyl]pyrazin-2-amine](/img/structure/B4050438.png)

![N-[(E)-1-(4-chlorophenyl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-2-iodobenzamide](/img/structure/B4050456.png)
![6-methyl-2-{[5-(2-nitrophenyl)-2-furyl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4050463.png)

![methyl 4-[({[5-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4050483.png)

![N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4050501.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4050526.png)
